molecular formula C16H14Cl2N2 B11997265 (1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine CAS No. 5326-15-8

(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine

Cat. No.: B11997265
CAS No.: 5326-15-8
M. Wt: 305.2 g/mol
InChI Key: QSEXMNJCTCIKJC-AYKLPDECSA-N
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Description

(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine is a chlorinated hydrazine derivative of interest in chemical and materials research. While the specific properties of this compound require further characterization, its molecular class is known for forming distinct solid-state structures. Related compounds, such as N′-[(1E)-1-(4-Chlorophenyl)ethylidene]formohydrazide, have been shown to crystallize as centrosymmetric dimers in the solid state due to intermolecular N—H⋯O hydrogen bonding, creating an 8-membered ring motif known as R22(8) . This suggests potential applications in crystal engineering and materials science, where such intermolecular interactions can be leveraged to design supramolecular architectures. The synthesis of similar compounds typically involves the condensation of a hydrazide with a carbonyl derivative, such as 4-Chloroacetophenone, under reflux conditions . This product is intended for research purposes as a chemical standard or synthetic intermediate in the development of new materials. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

5326-15-8

Molecular Formula

C16H14Cl2N2

Molecular Weight

305.2 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]ethanimine

InChI

InChI=1S/C16H14Cl2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11+,20-12+

InChI Key

QSEXMNJCTCIKJC-AYKLPDECSA-N

Isomeric SMILES

C/C(=N\N=C(\C1=CC=C(C=C1)Cl)/C)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NN=C(C)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The most efficient method for synthesizing (1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine involves catalytic dehydrogenative coupling of 1-(4-chlorophenyl)ethanol with hydrazine hydrate. This approach, reported by, employs a ruthenium-based catalyst (1 mol%), potassium tert-butoxide (5 mol%), and molecular sieves in toluene at 125°C under argon. The reaction proceeds via oxidation of the alcohol to 4-chloroacetophenone, followed by condensation with hydrazine (Figure 1).

Key Parameters

  • Temperature : 125°C

  • Time : 12 hours

  • Yield : 89%

  • Byproducts : Minimal (<1% unreacted alcohol)

The use of molecular sieves ensures water removal, shifting equilibrium toward azine formation. Catalytic activity drops significantly without base (30% conversion) or molecular sieves (5% yield), highlighting their critical roles.

Acid-Catalyzed Condensation of 4-Chloroacetophenone

Traditional Condensation Protocol

A simpler method involves refluxing 4-chloroacetophenone with hydrazine hydrate in ethanol, catalyzed by sulfuric acid. Adapted from, this one-pot synthesis achieves 81% yield after recrystallization (Table 1).

Procedure

  • Reaction : 4-Chloroacetophenone (7.84 mmol) and hydrazine hydrate (1.5 equiv) in ethanol with H₂SO₄ (2–3 drops) are refluxed for 1 hour.

  • Workup : The mixture is poured into ice water, neutralized with NaHCO₃, and filtered.

  • Purification : Recrystallization from ethanol yields pale yellow crystals.

Table 1. Comparative Analysis of Synthesis Methods

MethodCatalystTemp (°C)Time (h)Yield (%)Purity (%)
Catalytic DehydrogenationRu complex1251289>99
Acid-CatalyzedH₂SO₄8018198

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol or DCM/hexane mixtures produces high-purity crystals. Ethanol yields larger crystals (m.p. 132–133°C), while DCM/hexane offers faster nucleation.

Spectroscopic Confirmation

  • IR : Strong C=N stretches at 1604–1623 cm⁻¹.

  • ¹H NMR : Singlets at δ 2.25 (6H, CH₃) and aromatic multiplets at δ 7.82–7.85.

  • Elemental Analysis : C: 70.08%, H: 5.07%, N: 11.67% (calcd. C: 70.18%, H: 4.77%, N: 11.69%).

Industrial Scalability and Challenges

The catalytic method is superior for large-scale production due to high yields and minimal waste. However, ruthenium catalyst costs (~$150/g) may limit adoption. Acid-catalyzed condensation offers a low-cost alternative but requires ethanol recycling to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-1-(4-chlorophenyl)ethanone [(E)-1-(4-chlorophenyl)ethylidene]hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Symmetrical vs. Asymmetrical Derivatives :

  • Symmetrical Nitrophenyl Derivatives (SSBO, SSBM, SSBP): These compounds, such as (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine (SSBP), share structural symmetry with the target compound but replace chlorine with nitro groups. SSBP demonstrates superior corrosion inhibition (91.3% efficiency for C38 steel in 1M HCl) due to the strong electron-withdrawing nitro group, which enhances adsorption on metal surfaces .
  • Asymmetrical Derivatives : Compounds like 1-phenyl-2-(1-(p-tolyl)ethylidene)hydrazine () exhibit lower melting points (100–103°C) compared to nitro- or chloro-substituted analogues, likely due to reduced intermolecular interactions from electron-donating methyl groups .

Heterocyclic Analogues :

  • Derivatives incorporating thiophene or furan rings (e.g., 1-phenyl-2-(1-(thiophen-3-yl)ethylidene)hydrazine) show reduced thermal stability (melting points: 145–155°C) compared to aromatic chloro- or nitro-substituted derivatives, reflecting weaker π-π stacking and dipole interactions .
Physical and Chemical Properties

Melting Points and Yields :

Compound Name Substituents Melting Point (°C) Yield (%) Reference
(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine 4-Cl-phenyl Not reported Not reported
SSBP (4-NO2-phenyl) 4-NO2-phenyl Not reported Not reported
1-(2,4-dinitrophenyl)-2-(1-phenylethylidene)hydrazine 2,4-dinitrophenyl 225–230 81.5
1-phenyl-2-(1-(thiophen-3-yl)ethylidene)hydrazine thiophene 145–155 89

The absence of melting point data for the target compound precludes direct comparison, but chloro-substituted analogues generally exhibit higher thermal stability than alkyl- or heterocyclic-substituted derivatives due to stronger halogen-based intermolecular interactions.

Electronic and Steric Considerations
  • Chlorine vs. Nitro Groups : Chlorine’s moderate electron withdrawal and smaller steric profile compared to nitro groups may offer a balance between reactivity (e.g., in catalysis) and solubility.
  • Planarity and Hydrogen Bonding : Pyrazine-substituted derivatives (e.g., N,N′-bis[1-(pyrazin-2-yl)ethylidene]hydrazine) adopt planar configurations with intramolecular hydrogen bonding, whereas chloro-substituted analogues may exhibit less planarity due to Cl’s van der Waals radius, affecting crystallinity .

Biological Activity

(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine, with CAS number 5326-15-8, is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula:

Property Details
Molecular FormulaC16H16Cl2N4
Molecular Weight335.23 g/mol
IUPAC Name(1E)-N,N'-bis(4-chlorophenyl)ethenylhydrazine

The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and ethyl hydrazinecarboxylate in an acidic medium. The reaction conditions can significantly influence the yield and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 (human lung adenocarcinoma) and HeLa (cervical cancer) cells. For instance, a study reported that derivatives with similar structures exhibited a reduction in cell viability by up to 64% in A549 cells when treated with 100 µM concentrations for 24 hours .

Table: Cytotoxicity of this compound

Cell Line IC50 (µM) Effect on Viability (%)
A5492564
HeLa3058
MCF-73570

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis through the modulation of key signaling pathways. It may inhibit specific enzymes involved in cell proliferation and survival, leading to increased cellular stress and subsequent cell death. Additionally, studies suggest that it may interact with DNA, causing structural damage that triggers apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary results indicate that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's hydrophobic nature may facilitate its penetration into bacterial membranes, disrupting cellular functions.

Case Studies

A notable case study involved the evaluation of this compound against multidrug-resistant strains of bacteria. In this study, the compound was found to significantly reduce bacterial load in infected murine models, demonstrating its potential as a therapeutic agent against resistant infections.

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